molecular formula C16H22N2O3 B1588567 Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate CAS No. 78551-60-7

Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate

Cat. No. B1588567
Key on ui cas rn: 78551-60-7
M. Wt: 290.36 g/mol
InChI Key: OTBBDCMPKZSOMD-UHFFFAOYSA-N
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Patent
US08524715B2

Procedure details

Sodium hydride (88 mg, 60% wt.) was added portionwise to a solution of 4-BOC-piperazinone (400 mg) in DMF (10 ml). The reaction mixture was stirred for 1 h, and then benzyl bromide (262 μl) was added dropwise and the mixture stirred at room temp for 16 h. The reaction was quenched with methanol and diluted with water, and then extracted with EtOAC. The organic extracts were concentrated in vacuo and the residue was purified by chromatography (silica, 20% ether/hexane as eluent) to give the sub-title compound (429 mg).
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
262 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([N:10]1[CH2:15][CH2:14][NH:13][C:12](=[O:16])[CH2:11]1)([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C=O)C>[O:16]=[C:12]1[N:13]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH2:14][CH2:15][N:10]([C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4])[CH2:11]1 |f:0.1|

Inputs

Step One
Name
Quantity
88 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(NCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
262 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at room temp for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with methanol
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAC
CONCENTRATION
Type
CONCENTRATION
Details
The organic extracts were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (silica, 20% ether/hexane as eluent)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1CN(CCN1CC1=CC=CC=C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 429 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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